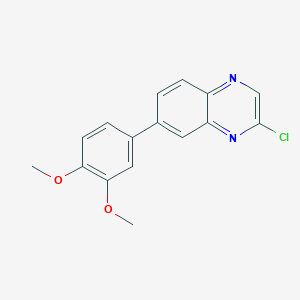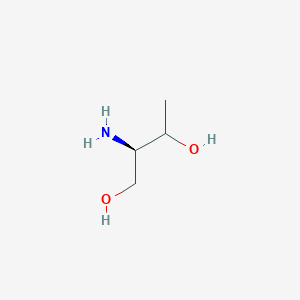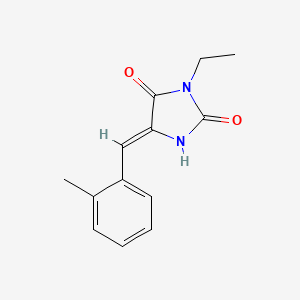
rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” is a complex organic molecule characterized by multiple cyclohexene rings and conjugated dienes. This compound is notable for its intricate structure, which includes several stereocenters and conjugated systems, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Cyclohexene Rings: This can be achieved through Diels-Alder reactions, where dienes and dienophiles react to form the cyclohexene rings.
Introduction of Methyl and Trimethyl Groups: Alkylation reactions are used to introduce the methyl and trimethyl groups at specific positions on the cyclohexene rings.
Formation of Conjugated Dienes: This involves dehydrogenation reactions to introduce double bonds, creating the conjugated diene systems.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the conjugated diene systems.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the stereochemistry.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include epoxides or ketones, depending on the reaction conditions.
Reduction: The major products are typically the fully saturated analogs of the original compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereochemistry and reaction mechanisms in complex organic molecules.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also be investigated for potential bioactivity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its complex structure may allow for the design of molecules that can interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical or optical properties. Its conjugated systems may also make it useful in the field of organic electronics.
作用机制
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits bioactivity, it may interact with enzymes or receptors, altering their function. The conjugated diene systems can participate in electron transfer reactions, which could be relevant in both biological and industrial contexts.
相似化合物的比较
Similar Compounds
Beta-Carotene: A compound with a similar conjugated diene system but lacking the cyclohexene rings and acetyl groups.
Lycopene: Another compound with an extensive conjugated diene system, used as a pigment in plants.
Retinoic Acid: A derivative of vitamin A with a conjugated diene system, involved in biological signaling.
Uniqueness
The uniqueness of “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” lies in its combination of multiple cyclohexene rings, conjugated diene systems, and acetyl groups. This combination of features is not commonly found in other compounds, making it a valuable subject for research and application in various fields.
属性
分子式 |
C44H64O4 |
|---|---|
分子量 |
657.0 g/mol |
IUPAC 名称 |
[(1R,4R,5S,6S)-6-(acetyloxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3/b21-19+,22-20+,25-13+,30-16+,31-26+/t37-,38+,41+,44+/m1/s1 |
InChI 键 |
AHRGWOUOWMKOFI-SYHBUQKRSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@]2([C@@H](C=C([C@@H]([C@@H]2COC(=O)C)COC(=O)C)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
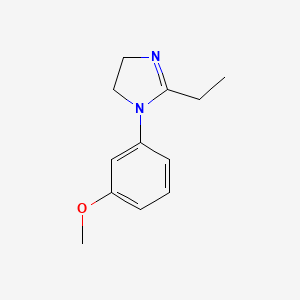

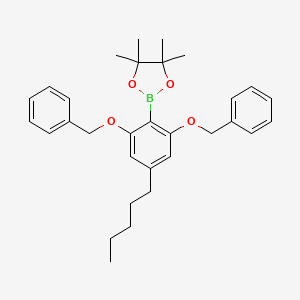


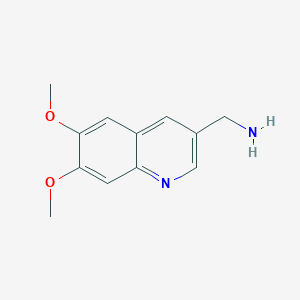
![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
